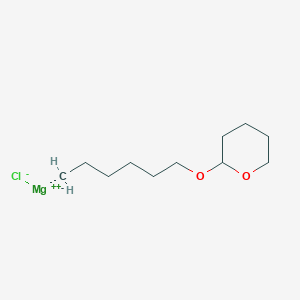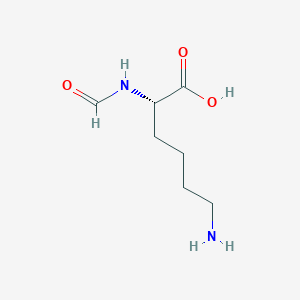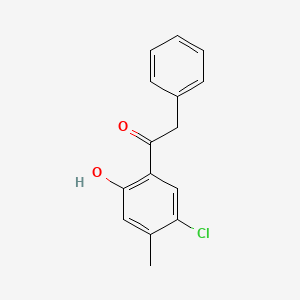
5'-Chloro-2'-hydroxy-4'-methyl-2-phenylacetophenone; 98%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2'-hydroxy-4'-methyl-2-phenylacetophenone (also known as 5-CHMP) is an organic compound with a molecular formula of C11H10ClO2. It is a white crystalline solid with a melting point of 65.5 °C. 5-CHMP is a chiral molecule, meaning it has two non-superimposable mirror images. It is a widely used starting material in organic synthesis, and has been used in a variety of scientific research applications.
Wissenschaftliche Forschungsanwendungen
5-CHMP has been used in a variety of scientific research applications, including as a catalyst in the synthesis of organic compounds, as a reagent in the synthesis of enantiomerically pure compounds, and as a ligand in coordination chemistry. It has also been used in the synthesis of pharmaceuticals, such as the anti-cancer drug paclitaxel.
Wirkmechanismus
The mechanism of action of 5-CHMP is largely dependent on its application. In the synthesis of organic compounds, 5-CHMP acts as a catalyst, facilitating the formation of covalent bonds between two molecules. In the synthesis of enantiomerically pure compounds, 5-CHMP acts as a reagent, forming a chiral center that can be used to control the stereochemistry of the product. In coordination chemistry, 5-CHMP acts as a ligand, binding to a metal ion to form a coordination complex.
Biochemical and Physiological Effects
Due to its limited use in humans, there is limited data available on the biochemical and physiological effects of 5-CHMP. In laboratory experiments, 5-CHMP has been shown to be non-toxic, non-irritating, and non-sensitizing. It has also been shown to have no mutagenic or carcinogenic effects.
Vorteile Und Einschränkungen Für Laborexperimente
The primary advantage of 5-CHMP in laboratory experiments is its ability to act as a catalyst, reagent, and ligand, depending on the application. This allows for the synthesis of a wide range of organic compounds, enantiomerically pure compounds, and coordination complexes. However, one limitation of 5-CHMP is its limited solubility in some solvents, which can lead to poor yields in some reactions.
Zukünftige Richtungen
There are a number of potential future directions for 5-CHMP. These include its further use in the synthesis of organic compounds, enantiomerically pure compounds, and coordination complexes. It could also be used in the synthesis of new pharmaceuticals, such as novel anti-cancer drugs. Additionally, further research could be conducted to explore the potential applications of 5-CHMP in other areas, such as biochemistry and medicinal chemistry. Finally, further research could be conducted to explore the potential toxicological effects of 5-CHMP.
Synthesemethoden
5-CHMP is typically synthesized through a method known as the Williamson ether synthesis. This method involves reacting an alkyl halide with an alkoxide, in the presence of a strong base, to produce an ether. In this case, the alkyl halide is 5-chloro-2-methylphenol, and the alkoxide is 2-phenylacetophenone. The reaction is shown below:
5-chloro-2-methylphenol + 2-phenylacetophenone → 5-Chloro-2'-hydroxy-4'-methyl-2-phenylacetophenone
Eigenschaften
IUPAC Name |
1-(5-chloro-2-hydroxy-4-methylphenyl)-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-10-7-14(17)12(9-13(10)16)15(18)8-11-5-3-2-4-6-11/h2-7,9,17H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOVVAMSUAANAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C(=O)CC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5'-Chloro-2'-hydroxy-4'-methyl-2-phenylacetophenone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

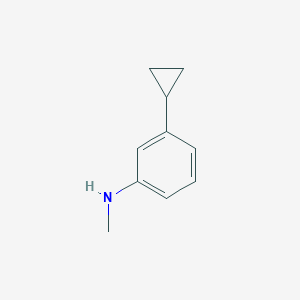
![5-Methyl-2,5-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B6307333.png)
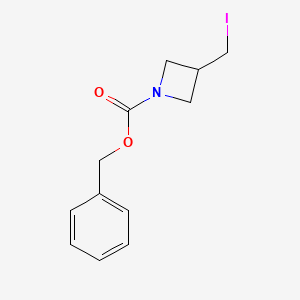
![6-Bromothieno[3,2-b]pyridin-2-amine](/img/structure/B6307337.png)
![7-Chloro-6-nitro-3H-imidazo[4,5-b]pyridine](/img/structure/B6307349.png)
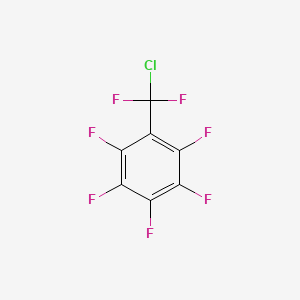
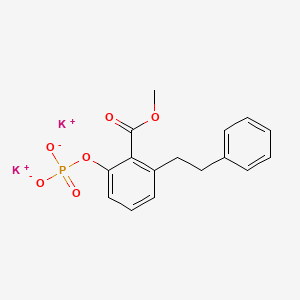
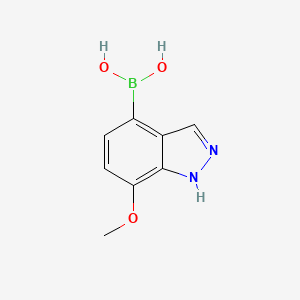
![5-[(Z)-2-Furylmethylidene]-2-thioxo-1,3-thiazolan-4-one](/img/structure/B6307382.png)
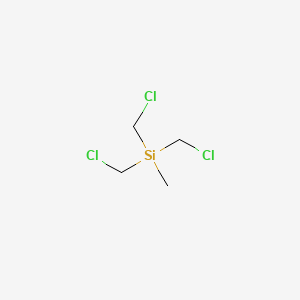
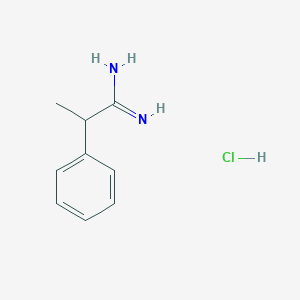
![2-(8-Azabicyclo[3.2.1]octan-3-yl)acetonitrile hydrochloride](/img/structure/B6307392.png)
